IRINOTECAN HYDROCHLORIDE Trihydrate

Catalog No.
S548626
CAS No.
136572-09-3
M.F
C33H41ClN4O7
M. Wt
641.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IRINOTECAN HYDROCHLORIDE Trihydrate

CAS Number

136572-09-3

Product Name

IRINOTECAN HYDROCHLORIDE Trihydrate

IUPAC Name

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrate;hydrochloride

Molecular Formula

C33H41ClN4O7

Molecular Weight

641.2 g/mol

InChI

InChI=1S/C33H38N4O6.ClH.H2O/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H;1H2/t33-;;/m0../s1

InChI Key

OHNBIIZWIUBGTK-NYPSMHOZSA-N

SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.O.O.Cl

Solubility

Soluble in DMSO

Synonyms

7 Ethyl 10 hydroxycamptothecin, 7-ethyl-10-hydroxycamptothecin, Camptosar, Camptothecin 11, camptothecin-11, CPT 11, CPT-11, CPT11, irinotecan, irinotecan hydrochloride, Irrinotecan, NK012 compound, SN 38, SN 38 11, SN-38, SN-38-11, SN3811

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.Cl

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.Cl

Description

The exact mass of the compound IRINOTECAN HYDROCHLORIDE Trihydrate is 676.29 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Camptothecin. It belongs to the ontological category of hydrate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Irinotecan hydrochloride trihydrate is a semisynthetic derivative of camptothecin, a natural product isolated from the Camptotheca acuminata tree []. It is currently used as a chemotherapy medication under the trade name Camptosar for the treatment of various cancers, including colorectal cancer, pancreatic cancer, and some lung cancers []. However, its application extends beyond clinical use and into the realm of scientific research.

Mechanism of Action and Potential Research Applications

Irinotecan's mechanism of action involves inhibiting the enzyme topoisomerase I, which is crucial for DNA replication and repair []. By inhibiting this enzyme, Irinotecan hydrochloride trihydrate disrupts DNA replication, leading to cell death in cancer cells. This property makes it a valuable tool for researchers studying various aspects of cancer biology.

  • Understanding Cancer Cell Death Pathways

    Researchers can utilize Irinotecan hydrochloride trihydrate to investigate the specific pathways involved in cell death triggered by topoisomerase I inhibition. This can provide insights into developing more targeted therapies that exploit these pathways for cancer treatment [].

  • Drug Resistance Mechanisms

    Irinotecan resistance is a major challenge in cancer treatment. Researchers can use Irinotecan hydrochloride trihydrate to study the mechanisms by which cancer cells develop resistance to the drug. This knowledge can aid in developing strategies to overcome resistance and improve treatment efficacy [].

  • Combination Therapy Studies

    Irinotecan hydrochloride trihydrate can be used to evaluate its effectiveness in combination with other chemotherapeutic agents or novel therapeutic approaches. This helps researchers identify synergistic combinations that can improve treatment outcomes for various cancers [].

In Vitro and In Vivo Research Applications

Irinotecan hydrochloride trihydrate's applicability extends to both in vitro and in vivo research settings:

  • Cell Culture Studies

    Researchers can use Irinotecan hydrochloride trihydrate in cell culture experiments to study its effects on cancer cell proliferation, viability, and the induction of apoptosis (programmed cell death) [].

  • Animal Models of Cancer

    Researchers can use animal models with induced tumors to evaluate the efficacy and safety of Irinotecan hydrochloride trihydrate as a potential therapeutic agent. This allows for pre-clinical assessment before clinical trials [].

Irinotecan Hydrochloride Trihydrate, also known as CPT-11, is a semisynthetic derivative of camptothecin, a natural alkaloid derived from the Chinese tree Camptotheca acuminata. It is primarily utilized as an anticancer agent and acts as a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription. The chemical formula of Irinotecan Hydrochloride Trihydrate is C33H38N4O6HCl3H2OC_{33}H_{38}N_{4}O_{6}\cdot HCl\cdot 3H_{2}O with a molecular weight of approximately 677.18 g/mol . This compound is characterized by its enhanced water solubility due to the presence of a bis-piperidine side chain, which improves its pharmacological properties compared to its parent compound, camptothecin .

Irinotecan's antitumor activity is mediated by its metabolite, SN-38. SN-38 inhibits the enzyme topoisomerase I, which plays a crucial role in DNA replication during cell division. By stabilizing the DNA-topoisomerase I complex, SN-38 disrupts DNA replication, leading to cell cycle arrest and ultimately cell death (apoptosis) in cancer cells [, ].

Irinotecan hydrochloride trihydrate is a potent chemotherapeutic agent with significant side effects. Common adverse effects include diarrhea, nausea, vomiting, and bone marrow suppression []. Notably, severe diarrhea can be a life-threatening complication requiring close monitoring and management [].

  • Toxicity: Irinotecan exhibits dose-dependent toxicity, with higher doses increasing the risk of severe side effects [].
  • Flammability: Irinotecan hydrochloride trihydrate is not flammable [].
  • Reactivity: Irinotecan can undergo hydrolysis under certain conditions, but details on specific reactivity are limited [].

Irinotecan Hydrochloride Trihydrate undergoes metabolic conversion in the body to produce its active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin). This conversion is facilitated by carboxylesterases, enzymes that hydrolyze the prodrug into its active form. The mechanism of action involves the formation of a stable complex between SN-38 and topoisomerase I, inhibiting the enzyme's ability to religate DNA strands after inducing single-strand breaks during DNA replication . This inhibition leads to double-strand breaks and ultimately triggers apoptosis in cancer cells.

Irinotecan exhibits significant antitumor activity against various cancers, particularly colorectal cancer. It has been demonstrated to be effective in treating metastatic carcinoma of the colon or rectum, especially in patients who have previously undergone fluorouracil-based therapy . The compound's efficacy extends to drug-resistant tumor cells, making it a valuable option in chemotherapy regimens. In addition to its use in colorectal cancer, Irinotecan has shown potential in treating other malignancies such as lung and cervical cancers .

The synthesis of Irinotecan Hydrochloride Trihydrate involves several steps starting from camptothecin. The process typically includes:

  • Modification of Camptothecin: The hydroxyl group at the 10-position of camptothecin is modified to introduce a piperidine moiety.
  • Formation of Hydrochloride Salt: The resulting compound is treated with hydrochloric acid to form the hydrochloride salt.
  • Hydration: The final product is crystallized as a trihydrate to enhance stability and solubility.

This synthetic pathway not only improves the therapeutic index of camptothecin but also reduces its toxicity profile .

Studies on Irinotecan reveal interactions with various drugs that can influence its pharmacokinetics and efficacy:

  • Drug Metabolism: Co-administration with inhibitors or inducers of cytochrome P450 enzymes can alter the metabolism of Irinotecan, affecting its therapeutic effectiveness.
  • Toxicity: Concurrent use with other chemotherapeutic agents may increase the risk of adverse effects such as neutropenia and diarrhea .
  • Biomarkers: Research into genetic polymorphisms affecting carboxylesterase activity has shown potential for personalized dosing strategies based on individual metabolic capacity .

Several compounds share structural and functional similarities with Irinotecan Hydrochloride Trihydrate. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
TopotecanTopoisomerase I inhibitorWater-soluble; used for ovarian cancer treatment
CamptothecinTopoisomerase I inhibitorNatural product; higher toxicity
SN-38Active metabolite of IrinotecanMore potent than Irinotecan; direct action
DoxorubicinTopoisomerase II inhibitorAnthracycline antibiotic; broad-spectrum use

Irinotecan stands out due to its prodrug nature, requiring metabolic conversion to exert its effects, which allows for targeted delivery and reduced systemic toxicity compared to some similar compounds . Its unique structural modifications enhance solubility and bioavailability, making it particularly effective in treating specific types of cancer resistant to conventional therapies.

Molecular Formula: $$ \text{C}{33}\text{H}{38}\text{N}{4}\text{O}{6} \cdot \text{HCl} \cdot 3\text{H}_{2}\text{O} $$
Molecular Weight: 677.18 g/mol.
CAS Registry Number: 136572-09-3.
IUPAC Name:
Hydrogen (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl [1,4'-bipiperidine]-1'-carboxylate trihydrate chloride.

Synonyms:

  • CPT-11 Trihydrate
  • Camptosar® (brand name)
  • Onivyde® (liposomal formulation).

Physical and Chemical Properties

PropertyValue/DescriptionSource
AppearanceWhite to orange-green crystalline powder
SolubilitySoluble in methanol; sparingly soluble in water
Specific Rotation (°)+22 to +26 (c=1, methanol)
Storage ConditionsRefrigerated (0–10°C), protected from light
Purity (HPLC)>98.0%
Boiling Point257°C
Water Content7.0–10.0%

The trihydrate form ensures stability during storage, with degradation accelerated by heat or prolonged exposure to aqueous solutions.

Basic Molecular Properties

IRINOTECAN HYDROCHLORIDE Trihydrate possesses the molecular formula C₃₃H₃₈N₄O₆·HCl·3H₂O with a molecular weight of 677.18 grams per mole [5] [6] [7] [8]. The compound bears the Chemical Abstracts Service registry number 136572-09-3 [5] [6] [7] [8]. The International Union of Pure and Applied Chemistry designation describes the compound as [(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;trihydrate;hydrochloride [5] [9].

Stereochemical Configuration

The compound exhibits a specific stereochemical configuration with an (S)-configuration at the C-4 position [10] [9]. The specific optical rotation measures +22.0 to +26.0 degrees when determined at a concentration of 1 gram per 100 milliliters in methanol [11] [12]. This stereochemical specificity contributes significantly to the biological activity profile of the compound.

Physical Properties

Appearance and Thermal Characteristics

IRINOTECAN HYDROCHLORIDE Trihydrate typically appears as a white to yellow powder or crystalline solid [11] [13] [14]. The compound demonstrates thermal decomposition rather than true melting, with decomposition occurring between 250-256 degrees Celsius [15]. The water content ranges from 7.0 to 10.0 percent by weight, consistent with the trihydrate stoichiometry [11] [13] [14].

Solubility Profile

The compound exhibits variable solubility across different solvents. In aqueous media, solubility ranges from 10 to 40 milligrams per milliliter at room temperature [6] [16] [15]. The compound demonstrates good solubility in methanol [11] [12] and enhanced solubility in dimethyl sulfoxide, achieving concentrations of at least 23.1 milligrams per milliliter [17]. These solubility characteristics facilitate pharmaceutical formulation development.

Crystalline Structure and Polymorphism

Crystal Forms and Polymorphic Variations

Research has identified multiple crystalline polymorphic forms of IRINOTECAN HYDROCHLORIDE [18] [19] [20] [21]. Form II represents one characterized polymorph, distinguished by specific X-ray diffraction patterns [18] [19]. Form III constitutes another distinct crystalline modification with unique structural characteristics [21]. These polymorphic variations exhibit different physical properties that may influence manufacturing and pharmaceutical performance.

Hydrate Structure

IRINOTECAN HYDROCHLORIDE Trihydrate exists as a channel hydrate structure [3] [4]. Single-crystal and high-temperature X-ray diffraction experiments confirm this structural arrangement [3]. The channel hydrate configuration influences the dehydration behavior and thermal stability characteristics of the compound. Dehydration occurs at approximately 35 degrees Celsius, as demonstrated through thermogravimetric analysis [3].

Spectroscopic Characterization

X-ray Diffraction Analysis

Powder X-ray diffraction studies provide definitive characterization of the crystalline forms. Form II exhibits characteristic peaks at 20.40, 22.30, 12.07, 8.48, and 11.83 degrees two-theta [18] [19]. Form III demonstrates a distinct diffraction pattern with principal peaks at 9.15, 10.00, 11.80, 12.20, 13.00, and 13.40 degrees two-theta [21]. The principal reflection peak for Form III occurs at 9.15 degrees two-theta with 100 percent relative intensity [21].

Infrared Spectroscopic Features

Infrared spectroscopy reveals characteristic absorption bands that distinguish the polymorphic forms. Form II exhibits peaks at 1749, 1189, 1234, 1663, and 1720 wavenumbers [18] [19]. Form III demonstrates absorption at 1757, 1712, and 1667 wavenumbers [21]. These infrared signatures correspond to specific functional groups: lactone carbonyl stretching at approximately 1750 wavenumbers, carbamate carbonyl at approximately 1710 wavenumbers, and pyridone carbonyl at approximately 1665 wavenumbers [21].

Additional Spectroscopic Methods

Ultraviolet spectroscopy demonstrates maximum absorption at 221 nanometers when dissolved in methanol [22]. Nuclear magnetic resonance spectroscopy confirms the molecular structure, with proton nuclear magnetic resonance in deuterated methanol providing structural verification [23]. Mass spectrometry analysis yields results consistent with the assigned molecular structure [23].

Thermal Analysis

Thermogravimetric Analysis

Thermogravimetric analysis reveals dehydration characteristics occurring between 25 and 110 degrees Celsius [24]. The observed mass loss of 7.98 percent corresponds closely to the theoretical weight loss for complete trihydrate dehydration [24]. Kinetic analysis using Ozawa and Kissinger-Akahira-Sunose methods indicates activation energies of 72.9 and 71.1 kilojoules per mole, respectively [24].

Differential Scanning Calorimetry

Differential scanning calorimetry studies complement thermogravimetric findings, showing dehydration peaks at approximately 35 degrees Celsius [24] [3]. The thermal analysis confirms the phase boundary reaction mechanism with spherical symmetry for the dehydration process [24].

Data Tables

Table 1: Structural Characterization Parameters

ParameterValue/DescriptionReference
Molecular FormulaC₃₃H₃₈N₄O₆·HCl·3H₂O [5] [6] [7] [8]
Molecular Weight (g/mol)677.18 [5] [6] [7] [8]
CAS Number136572-09-3 [5] [6] [7] [8]
IUPAC Name[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;trihydrate;hydrochloride [5] [9]
InChI KeyKLEAIHJJLUAXIQ-JDRGBKBRSA-N [5] [9]
AppearanceWhite to yellow powder/crystalline solid [11] [13] [14]
Melting Point (°C)250-256 (decomposition) [15]
Water Content (%)7.0-10.0 [11] [13] [14]
Specific Rotation [α]D+22.0 to +26.0 deg (C=1, methanol) [11] [12]
Solubility (Water)10-40 mg/mL (room temperature) [6] [16] [15]
Solubility (Methanol)Soluble [11] [12]
Solubility (DMSO)≥23.1 mg/mL [17]
Storage Temperature2-8°C (refrigerated) [11] [13] [14]
Crystal SystemCrystalline polymorphic forms [18] [19] [20] [21]
Hydrate TypeChannel hydrate (trihydrate) [3] [4]

Table 2: Spectroscopic Characterization Data

TechniqueKey Peaks/ValuesReference
Powder X-ray Diffraction (Form II)20.40, 22.30, 12.07, 8.48, 11.83 degrees (2θ) [18] [19]
Powder X-ray Diffraction (Form III)9.15, 10.00, 11.80, 12.20, 13.00, 13.40 degrees (2θ) [21]
Infrared Spectroscopy (Form II)1749, 1189, 1234, 1663, 1720 cm⁻¹ [18] [19]
Infrared Spectroscopy (Form III)1757, 1712, 1667 cm⁻¹ [21]
UV Spectroscopyλmax = 221 nm (methanol) [22]
Nuclear Magnetic Resonance¹H NMR (CD₃OD) confirms structure [23]
Mass SpectrometryConsistent with molecular structure [23]
Thermogravimetric AnalysisDehydration: 25-110°C, 7.98% mass loss [24]
Differential Scanning CalorimetryDehydration peak at ~35°C [24] [3]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

640.2663774 g/mol

Monoisotopic Mass

640.2663774 g/mol

Heavy Atom Count

45

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

042LAQ1IIS
06X131E4OE

GHS Hazard Statements

Aggregated GHS information provided by 15 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H341 (26.67%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (93.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of metastatic adenocarcinoma of the pancreas, in combination with 5 fluorouracil (5 FU) and leucovorin (LV), in adult patients who have progressed following gemcitabine based therapy.

NCI Cancer Drugs

Drug: Irinotecanhydrochloride
US Brand Name(s): Camptosar
FDA Approval: Yes
Irinotecan hydrochloride is approved to be used alone or with other drugs to treat: Colorectal cancer that has metastasized (spread to other parts of the body), including metastatic cancer that has recurred (come back) or has not gotten better with other chemotherapy.
Irinotecan hydrochloride is also being studied in the treatment of other types of cancer. Irinotecan hydrochloride is also available in a different form called irinotecan hydrochloride liposome.

Pharmacology

Irinotecan Hydrochloride is the hydrochloride salt of a semisynthetic derivative of camptothecin, a cytotoxic, quinoline-based alkaloid extracted from the Asian tree Camptotheca acuminata. Irinotecan, a prodrug, is converted to a biologically active metabolite 7-ethyl-10-hydroxy-camptothecin (SN-38) by a carboxylesterase-converting enzyme. One thousand-fold more potent than its parent compound irinotecan, SN-38 inhibits topoisomerase I activity by stabilizing the cleavable complex between topoisomerase I and DNA, resulting in DNA breaks that inhibit DNA replication and trigger apoptotic cell death. Because ongoing DNA synthesis is necessary for irinotecan to exert its cytotoxic effects, it is classified as an S-phase-specific agent.

MeSH Pharmacological Classification

Topoisomerase I Inhibitors

ATC Code

L01XX19

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP1 [HSA:7150] [KO:K03163]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

136572-09-3

Wikipedia

Irinotecan hydrochloride trihydrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
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